Sodium trifluoromethanethiolate
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Overview
Description
Sodium trifluoromethanethiolate is a chemical compound with the formula CF₃SNa. It is known for its unique properties and reactivity, making it a valuable reagent in various chemical reactions. This compound is particularly notable for its use in trifluoromethylthiolation reactions, where it introduces the trifluoromethylthio group (CF₃S) into organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of sodium hydride with trifluoromethanesulfenyl chloride (CF₃SCl) in anhydrous conditions. Another method includes the reaction of sodium fluoride with trifluoromethylsulfenyl fluoride (CF₃SF) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of sodium sulfide with trifluoromethyl iodide (CF₃I) in the presence of a suitable solvent. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium trifluoromethanethiolate undergoes various types of reactions, including:
Substitution Reactions: It can react with halides to form trifluoromethylthio-substituted compounds.
Oxidation Reactions: It can be oxidized to form trifluoromethyl sulfonates.
Reduction Reactions: It can reduce certain organic compounds under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as alkyl halides or aryl halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and silver nitrate (AgNO₃).
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products Formed:
Substitution Reactions: Trifluoromethylthio-substituted organic compounds.
Oxidation Reactions: Trifluoromethyl sulfonates.
Reduction Reactions: Reduced organic compounds with trifluoromethylthio groups
Scientific Research Applications
Sodium trifluoromethanethiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing the trifluoromethylthio group into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethylthio group.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity
Mechanism of Action
The mechanism by which sodium trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoromethylthio group can significantly alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and stability .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Employed in trifluoromethylation and sulfonylation reactions.
Uniqueness: Sodium trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules under mild conditions. This property makes it a valuable reagent in synthetic chemistry, particularly for the development of compounds with enhanced chemical and physical properties .
Properties
Molecular Formula |
CF3NaS |
---|---|
Molecular Weight |
124.06 g/mol |
IUPAC Name |
sodium;trifluoromethanethiolate |
InChI |
InChI=1S/CHF3S.Na/c2-1(3,4)5;/h5H;/q;+1/p-1 |
InChI Key |
HAHNVVSCHJZHNE-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)[S-].[Na+] |
Origin of Product |
United States |
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